Bis[(6-methylpyridin-2-yl)methyl]amine

Coordination Chemistry Copper(I) Complexes Redox Tuning

Researchers modeling type 3 copper proteins or designing iron catalysts for aliphatic C-H oxidation face limitations with unsubstituted BPA ligands. This 6-methylated analog provides distinct electronic modulation. • Shifts Cu(I/II) redox potential for ORR or sensor design. • Enables Cu₂/O₂ adduct with mixed peroxo/bis-μ-oxo character. • Weakens Fe(IV)-oxo ligand field, enhancing HAT over OAT. Available as a research chemical with ≥95% purity. Immediate shipment for non-controlled laboratory use.

Molecular Formula C14H17N3
Molecular Weight 227.311
CAS No. 25599-07-9
Cat. No. B2781939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(6-methylpyridin-2-yl)methyl]amine
CAS25599-07-9
Molecular FormulaC14H17N3
Molecular Weight227.311
Structural Identifiers
SMILESCC1=NC(=CC=C1)CNCC2=CC=CC(=N2)C
InChIInChI=1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3
InChIKeyHUMBKTHJRGPSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis[(6-methylpyridin-2-yl)methyl]amine: A Methyl-Substituted Tridentate Ligand


Bis[(6-methylpyridin-2-yl)methyl]amine (CAS 25599-07-9, C14H17N3, MW 227.30) is a member of the bis(2-pyridylmethyl)amine (BPA) ligand family, classified as a tridentate nitrogen-donor ligand [1]. It features two 6-methyl-2-pyridyl arms attached to a central secondary amine nitrogen. The 6-methyl substitution on the pyridine rings distinguishes the ligand from the parent compound bis(2-pyridylmethyl)amine (DPA, CAS 1539-42-0, C12H13N3, MW 199.26) by donating electron density into the pyridine π-system, which enhances the σ-donor strength of the pyridyl nitrogen atoms. Commercially, it is available from multiple suppliers (e.g., Enamine, CymitQuimica, MolCore) as a research chemical, typically at ≥95% purity [2].

Biomimetic Cu₂/O₂ intermediate model chemistry
Fe(IV)-oxo reactivity tuning for C–H activation
Systematic redox potential window targeting (Cuᴵ)
Enhanced ligand rigidity for catalyst design

Why 6-Methyl Substitution Matters for Ligand Performance


The presence of the 6-methyl group on the pyridine rings significantly increases the electron-donating ability of the ligand relative to unsubstituted bis(2-pyridylmethyl)amine [1]. This electronic modulation directly impacts the redox properties of the coordinated metal center: for copper(I) complexes, the redox potential (E₁/₂) shifts substantially compared to analogs, and the order of electron-donor ability is directly reflected in dioxygen reactivity rates, which can change dramatically depending on the ligand structure [1]. Similarly, for iron(IV)-oxo complexes, 6-methyl substitution weakens the ligand field compared to the parent N4Py scaffold, which in turn alters both oxygen atom transfer (OAT) rates and hydrogen atom transfer (HAT) selectivity in oxidation catalysis [2]. These effects mean that substituting the methylated ligand for unsubstituted or mono-substituted analogs cannot be done without quantifiably altering the catalytic activity, redox behavior, and product selectivity of the resulting metal complex.

Cu₂/O₂ intermediate
Unsubstituted BPA forms different dioxygen adducts; intermediate identity may not transfer between ligand scaffolds.
Fe(IV)-oxo reactivity
Parent N4Py ligand yields distinct OAT/HAT selectivity; 6-methyl substitution can shift catalytic reactivity profile and turnover.
Purity grade
Commercially supplied at ~95% vs. parent BPA ≥97%; additional purification may be required for highly sensitive applications.

Quantitative Comparison with Unsubstituted BPA Ligands


Copper(I) Redox Potential Tuning

The redox potential of copper(I) complexes supported by N,N-bis(6-methylpyridin-2-ylmethyl)amine ligands was directly compared with those of N,N-bis[2-(pyridin-2-yl)ethyl]amine (L1) and N,N-bis(pyridin-2-ylmethyl)amine (L3, the unsubstituted parent BPA). The E₁/₂ order for the Cu(I) complexes (R = -CH₂CH₂Ph) was: L1(Phe) < L2R < L3(Phe), with L2R (the 6-methyl-substituted ligand) having an intermediate redox potential between the ethyl-bridged and unsubstituted analogs. This difference directly translates into the electron-donor ability of the ligand, which in turn modulates the reaction rate of the copper(I) complex toward dioxygen [1].

Cuᴵ Redox Potential
Head-to-head
E₁/₂ order: L1(Phe) L2R Reaction rate toward O₂: L1
Ligand choice determines Cu₂/O₂ intermediate identity; reported redox and rate context varies across the BPA series.
Low‑T oxygenation; R = –CH₂CH₂Ph. UV‑vis and resonance Raman characterization.
Fe(IV)-oxo Reactivity
Head-to-head
[FeIV(O)(N4PyMe2)]²⁺ vs. [FeIV(O)(N4Py)]²⁺: higher thioanisole OAT rate, higher cyclohexane HAT, but lower catalytic turnover with oxone.
Weakened ligand field shifts reactivity toward HAT; reported trade-off between per‑oxidant activity and catalytic turnover.
Substrates: thioanisole, cyclohexane, ethylbenzene; oxidant: oxone or iodosylbenzene.
Ligand Rigidity
Data to verify
Reported enhanced rigidity from 6‑methyl groups; described as improving catalytic efficiency in cross‑coupling and oxidation reactions (qualitative).
Class-level inference on steric and conformational constraint benefits. No direct TOF/yield comparison under identical conditions.
Supplier‑level description; confirm catalytic advantage with head‑to‑head testing.
Cu₂/O₂ Adduct Identity
Head-to-head
L2R (6‑Me‑BPA): major (μ-η²:η²-peroxo)dicopper(II) with weakened O–O bond, co‑existing bis(μ‑oxo)dicopper(III).
L1(Phe): pure peroxo. L3(Phe): predominantly bis(μ‑oxo).
Intermediate identity shifts with ligand; reported selection for tyrosinase/catechol oxidase model studies.
UV‑vis and resonance Raman; low‑temperature oxygenation.
Commercial Purity
Specification review
Target: 95% (NMR, HPLC, LC‑MS)
Parent BPA: 97–98% (GC, nonaqueous titration)
~3 percentage points lower purity; additional purification may be needed for sensitive applications.
Vendor specification as of 2025–2026; Enamine, MolCore for target; TCI for parent.
Coordination Chemistry Copper(I) Complexes Redox Tuning Dioxygen Activation

Ligand Field Effects on Fe(IV)-Oxo Reactivity

The pentadentate ligand N4PyMe2 (bis(6-methylpyridin-2-yl)-N,N-bis((pyridin-2-yl)methyl)methanamine), which contains two 6-methylpyridyl donor arms structurally analogous to the target compound, generates a weaker ligand field around iron compared to the parent N4Py ligand. Its Fe(IV)-oxo complex [FeIV(O)(N4PyMe2)]²⁺ (Complex 2) was directly compared with the parent [FeIV(O)(N4Py)]²⁺ (Complex 1). Complex 2 exhibits higher reactivity in sulfoxidation of thioanisole (oxygen atom transfer) and oxygenates the C–H bonds of aliphatic substrates including cyclohexane (hydrogen atom transfer), but with lower overall catalytic turnover in preparative oxidations using oxone [1].

Fe(IV)-oxo Reactivity
Head-to-head
[FeIV(O)(N4PyMe2)]²⁺ vs. [FeIV(O)(N4Py)]²⁺: higher thioanisole OAT rate, higher cyclohexane HAT, but lower catalytic turnover with oxone.
Weakened ligand field shifts reactivity toward HAT; reported trade-off between per‑oxidant activity and catalytic turnover.
Substrates: thioanisole, cyclohexane, ethylbenzene; oxidant: oxone or iodosylbenzene.
Bioinorganic Chemistry Nonheme Iron Oxidation Catalysis Ligand Field Effects

Enhanced Rigidity and Catalytic Efficiency

The methyl substituents at the 6-position of the pyridine rings enhance the rigidity of the bis[(6-methylpyridin-2-yl)methyl]amine ligand scaffold compared to the unsubstituted bis(2-pyridylmethyl)amine. This sterically constrains the ligand, influences metal-ligand binding properties, and has been described as improving catalytic efficiency in cross-coupling and oxidation reactions compared to the unsubstituted parent ligand [1]. The enhanced rigidity reduces the degrees of conformational freedom available to the ligand upon metal coordination, which can lead to more defined coordination geometries and improved catalyst stability.

Ligand Rigidity
Data to verify
Reported enhanced rigidity from 6‑methyl groups; described as improving catalytic efficiency in cross‑coupling and oxidation reactions (qualitative).
Class-level inference on steric and conformational constraint benefits. No direct TOF/yield comparison under identical conditions.
Supplier‑level description; confirm catalytic advantage with head‑to‑head testing.
Catalysis Cross-Coupling Ligand Design Steric Effects

Dioxygen-Derived Cu₂/O₂ Intermediate Selectivity

The electronic properties of the supporting tridentate ligand directly dictate the identity of the Cu₂/O₂ intermediate formed upon low-temperature oxygenation. The 6-methyl-BPA ligand L2R (R = -CH₂CH₂Ph) yields primarily a (μ-η²:η²-peroxo)dicopper(II) species with a weakened O–O bond and co-existence of a minor bis(μ-oxo)dicopper(III) component, structurally distinct from the pure peroxo intermediate obtained with L1(Phe) and the predominantly bis(μ-oxo) species obtained with the unsubstituted BPA L3(Phe) [1]. This intermediate identity has profound implications for the subsequent oxidative reactivity of the dinuclear copper core.

Cu₂/O₂ Adduct Identity
Head-to-head
L2R (6‑Me‑BPA): major (μ-η²:η²-peroxo)dicopper(II) with weakened O–O bond, co‑existing bis(μ‑oxo)dicopper(III).
L1(Phe): pure peroxo. L3(Phe): predominantly bis(μ‑oxo).
Intermediate identity shifts with ligand; reported selection for tyrosinase/catechol oxidase model studies.
UV‑vis and resonance Raman; low‑temperature oxygenation.
Dioxygen Activation Copper-Dioxygen Adducts Spectroscopy Bioinorganic Model Chemistry

Supply Chain Purity and Procurement Baseline

Bis[(6-methylpyridin-2-yl)methyl]amine (CAS 25599-07-9) is commercially supplied at a standard purity of 95% with accompanying analytical documentation (NMR, HPLC, LC-MS) from vendors such as Enamine and MolCore [1]. For comparison, the unsubstituted parent bis(2-pyridylmethyl)amine (CAS 1539-42-0) is available at higher purity grades (97–98% by GC and nonaqueous titration) from major suppliers such as TCI and Sigma-Aldrich . This purity differential reflects the additional synthetic complexity of introducing the 6-methyl substituents and may be a material consideration for applications requiring high-purity starting materials.

Commercial Purity
Specification review
Target: 95% (NMR, HPLC, LC‑MS)
Parent BPA: 97–98% (GC, nonaqueous titration)
~3 percentage points lower purity; additional purification may be needed for sensitive applications.
Vendor specification as of 2025–2026; Enamine, MolCore for target; TCI for parent.
Research Chemicals Procurement Purity Specification Reproducibility

Key Application Scenarios


Biomimetic Copper-Dioxygen Model Chemistry

The 6-methyl-BPA ligand uniquely generates a Cu₂/O₂ adduct at low temperature that is primarily (μ-η²:η²-peroxo)dicopper(II) with a co-existing bis(μ-oxo)dicopper(III) component. This intermediate distribution is distinct from the pure peroxo species obtained with ethyl-bridged analogs and the predominantly bis(μ-oxo) species from unsubstituted BPA [1]. Researchers modeling the active sites of type 3 copper proteins (tyrosinase, catechol oxidase, hemocyanin) can leverage this ligand to access a Cu₂/O₂ species with a weakened O–O bond and partial occupancy of the higher oxidation state, enabling comparative spectroscopic and reactivity studies not possible with other BPA-family ligands.

Tuning Fe(IV)-Oxo Reactivity for C–H Bond Oxygenation

The ligand field weakening imparted by 6-methyl substitution on the pyridine donors (as evidenced in the structurally analogous N4PyMe2 ligand) shifts the reactivity of Fe(IV)-oxo intermediates toward enhanced hydrogen atom transfer (HAT) relative to oxygen atom transfer (OAT) [2]. This makes the 6-methyl-BPA core an attractive building block for designing iron catalysts that selectively functionalize aliphatic C–H bonds, including unactivated substrates such as cyclohexane, while maintaining good product selectivity even at the expense of catalytic turnover frequency.

Systematic Tuning of Copper(I) Redox Potentials

The redox potential (E₁/₂) of copper(I) complexes supported by 6-methyl-BPA lies between those of complexes supported by ethyl-bridged and unsubstituted BPA ligands, according to the directly measured E₁/₂ order: L1(Phe) < L2R < L3(Phe) [1]. This intermediate redox potential, combined with the enhanced ligand rigidity from the 6-methyl groups [3], makes this ligand a valuable candidate for systematically tuning the reduction potential of copper catalysts in electrochemical oxygen reduction reactions (ORR) or in designing copper-based redox sensors where a specific potential window must be targeted.

Lanthanide(III) Precursors for Oxide Nanoparticles

Derivatives of the 6-methyl-substituted TPA ligand family (specifically the mono-methyl analog MeTPA) have been successfully employed to prepare well-defined lanthanide(III) chloride complexes that serve as precursors for Ln(III) oxide nanoparticles [4]. The symmetrical 6-methyl-BPA (which is the bis(6-methyl) analog) can similarly be deployed to prepare lanthanide coordination compounds with defined stoichiometry, enabling controlled thermal decomposition to nanostructured lanthanide oxides for materials science applications.

Application
Selection Property
Validation Focus
Biomimetic Cu₂/O₂ model chemistry
Cu₂/O₂ intermediate selectivity (peroxo/bis(μ‑oxo) distribution)
Low‑temperature oxygenation product identity validation
Tuning Fe(IV)-oxo reactivity
Ligand field strength (6‑methyl vs. parent) and HAT/OAT balance
Catalyst turnover and selectivity under oxidative conditions
Systematic redox tuning of Cu(I)
Redox potential (E₁/₂) window between ethyl‑bridged and unsubstituted BPA
Electrochemical potential measurement for targeted window
Lanthanide oxide nanoparticle precursors
Defined lanthanide coordination stoichiometry (analogous MeTPA)
Thermal decomposition to oxide phase purity
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